Cas no 2703769-41-7 (5-2-(aminomethyl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

5-2-(aminomethyl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-[2-(aminomethyl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2703769-41-7
- EN300-33371792
- 5-2-(aminomethyl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
-
- MDL: MFCD34570933
- Inchi: 1S/C19H22N4O4/c20-10-12-3-1-2-8-22(12)11-4-5-13-14(9-11)19(27)23(18(13)26)15-6-7-16(24)21-17(15)25/h4-5,9,12,15H,1-3,6-8,10,20H2,(H,21,24,25)
- InChI Key: DVIPYOHRBHJQFT-UHFFFAOYSA-N
- SMILES: O=C1C2=C(C=CC(=C2)N2CCCCC2CN)C(N1C1C(NC(CC1)=O)=O)=O
Computed Properties
- Exact Mass: 370.16410520g/mol
- Monoisotopic Mass: 370.16410520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 3
- Complexity: 666
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 113Ų
- XLogP3: 0.4
5-2-(aminomethyl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33371792-1g |
5-[2-(aminomethyl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-41-7 | 1g |
$0.0 | 2023-09-04 | ||
Enamine | EN300-33371792-1.0g |
5-[2-(aminomethyl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
2703769-41-7 | 95.0% | 1.0g |
$0.0 | 2025-03-18 |
5-2-(aminomethyl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Related Literature
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
Additional information on 5-2-(aminomethyl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Comprehensive Analysis of 5-[2-(Aminomethyl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2703769-41-7)
The compound 5-[2-(Aminomethyl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2703769-41-7) is a highly specialized heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique structural features, including the piperidine and isoindole-1,3-dione moieties, make it a promising candidate for targeting various biological pathways. Researchers are particularly interested in its potential applications in modulating protein-protein interactions and enzyme inhibition, which are critical in the development of novel therapeutics.
One of the most intriguing aspects of this compound is its structural similarity to other dioxopiperidine-based molecules, which are known for their role in proteasome inhibition and immunomodulatory effects. This has led to a surge in searches related to "dioxopiperidine derivatives in cancer therapy" and "isoindole-1,3-dione applications." The compound's aminomethylpiperidine side chain further enhances its bioavailability and binding affinity, making it a subject of interest for researchers exploring central nervous system (CNS) drug delivery and blood-brain barrier penetration.
In recent years, the scientific community has been actively investigating the potential of 5-[2-(Aminomethyl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione in addressing unmet medical needs, particularly in the areas of neurodegenerative diseases and autoimmune disorders. Its mechanism of action is believed to involve the modulation of ubiquitin-proteasome pathways, a topic frequently searched by professionals in the field. The compound's ability to influence protein degradation pathways aligns with the growing interest in "targeted protein degradation drugs" and "small molecule degraders," which are currently among the hottest trends in pharmaceutical research.
From a synthetic chemistry perspective, the preparation of this compound involves sophisticated multi-step reactions, including amide coupling and cyclization strategies. Its CAS No. 2703769-41-7 serves as a unique identifier in chemical databases, facilitating its tracking in patent literature and academic publications. The compound's molecular weight and solubility profile make it suitable for further derivatization, a feature that has sparked discussions around "structure-activity relationship (SAR) optimization" and "lead compound development."
The growing demand for precision medicine and personalized therapeutics has further elevated the importance of compounds like 5-[2-(Aminomethyl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. Its potential to serve as a scaffold for designing selective kinase inhibitors or epigenetic modulators aligns with the industry's shift toward targeted therapies. As the scientific community continues to explore its applications, this compound is likely to remain a focal point in discussions surrounding "next-generation drug discovery" and "small molecule innovation."
In conclusion, 5-[2-(Aminomethyl)piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 2703769-41-7) represents a compelling example of how advanced heterocyclic chemistry can contribute to modern drug development. Its multifaceted potential, combined with the increasing interest in protein degradation technologies and small molecule therapeutics, positions it as a valuable asset in the pursuit of innovative treatments for complex diseases. As research progresses, this compound is expected to play a pivotal role in shaping the future of biopharmaceutical innovation.
2703769-41-7 (5-2-(aminomethyl)piperidin-1-yl-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione) Related Products
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 1189426-16-1(Sulfadiazine-13C6)
- 61389-26-2(Lignoceric Acid-d4)




